

literature review of 5-aminopyrazole compounds in drug discovery

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Compound of Interest

Compound Name: 5-isopropyl-1H-pyrazol-3-amine

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An In-depth Technical Guide to 5-Aminopyrazole Compounds in Drug Discovery

Introduction

The 5-aminopyrazole scaffold is a privileged five-membered heterocyclic structure containing two adjacent nitrogen atoms. It serves as a crucial building block in medicinal chemistry due to its synthetic versatility and its ability to form a wide array of derivatives and fused heterocyclic systems.[1][2][3] Compounds incorporating this moiety exhibit a broad spectrum of biological activities, making them highly valuable in modern drug discovery.[3][4] The diverse pharmacological applications of 5-aminopyrazole derivatives include roles as anticancer, anti-inflammatory, antimicrobial, antioxidant, and potent enzyme inhibitory agents.[1][5] Notably, their success as kinase inhibitors has led to the development of clinical candidates and approved drugs, underscoring the therapeutic potential of this chemical class.[6][7]

This technical guide provides a comprehensive literature review of 5-aminopyrazole compounds, focusing on their synthesis, pharmacological activities, and applications in drug discovery. It is intended for researchers, scientists, and professionals in the field, offering detailed experimental protocols, tabulated quantitative data, and visualizations of key pathways and workflows.

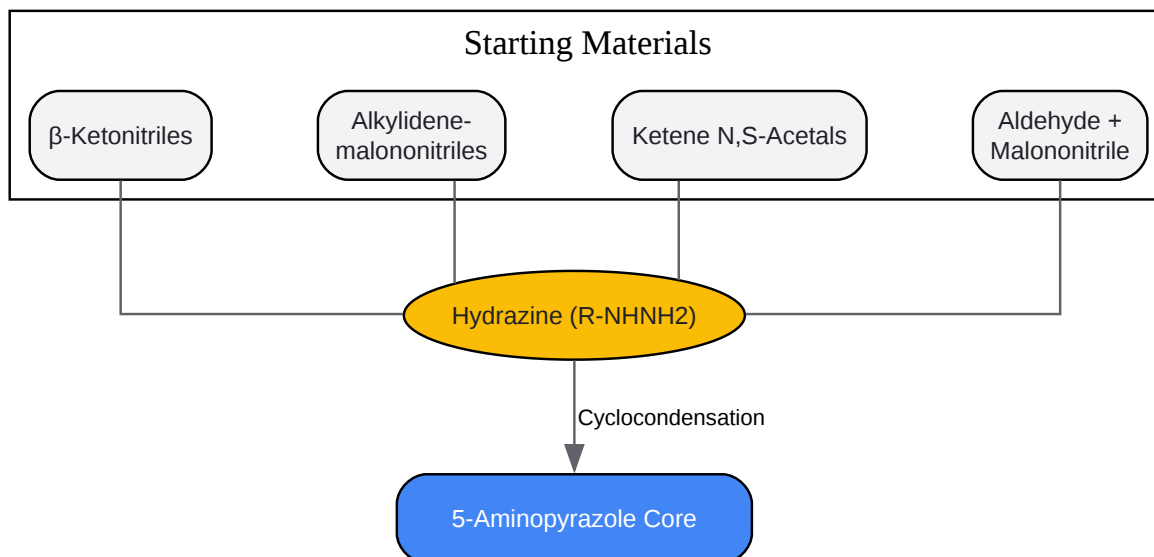
Synthetic Strategies for 5-Aminopyrazole Derivatives

The synthesis of the 5-aminopyrazole core can be achieved through several reliable and efficient routes, often involving cyclocondensation reactions. The polyfunctional nature of the scaffold, with multiple nucleophilic sites, allows for extensive derivatization to construct diverse chemical libraries.^[8]

Key Synthetic Routes

- From β -Ketonitriles and Hydrazines: This is a classical and widely utilized method where a β -ketonitrile reacts with hydrazine or a substituted hydrazine. The reaction typically proceeds via condensation followed by cyclization to yield the 5-aminopyrazole ring.^{[9][10]}
- From Malononitrile Derivatives: Dimerization or reaction of malononitrile with various electrophiles can generate precursors that readily cyclize with hydrazines to form 4-substituted 5-aminopyrazoles.^{[3][9]} Specifically, alkylidenemalononitriles are common starting materials.^[9]
- From Ketene N,S-Acetals: The reaction of ketene N,S-acetals with hydrazine hydrate provides an effective route to 5-aminopyrazole derivatives, often proceeding via the loss of a methylthio group followed by cyclization.^{[3][10]}
- Multi-Component Reactions (MCRs): MCRs offer a highly efficient strategy for generating molecular diversity. A common example involves the one-pot reaction of an aldehyde, malononitrile, and a hydrazine derivative, often catalyzed by an agent like Ag/ZnO nanoparticles, to produce 1,3,4-trisubstituted 5-aminopyrazoles.^{[3][11]}

Below is a diagram illustrating generalized synthetic pathways.



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General synthetic routes to the 5-aminopyrazole core.

Pharmacological Activities and Therapeutic Applications

5-Aminopyrazole derivatives have been extensively explored for a multitude of therapeutic applications, with particularly significant advances in oncology and inflammatory diseases.

Anticancer Activity

A vast number of 5-aminopyrazole derivatives have demonstrated potent antiproliferative and cytotoxic effects against various human cancer cell lines.[1][12] Their mechanisms of action are often tied to the inhibition of key enzymes involved in cell growth and proliferation, such as kinases.[6] For instance, certain imidazo[1,2-b]pyrazole derivatives have shown more potent activity against MCF-7 breast cancer cells than the standard drug doxorubicin.[1] Similarly, specific pyrazolo[3,4-b]pyridine derivatives have exhibited significant cytotoxicity against HeLa, MCF-7, and HCT-116 cancer cells.[1]

Compound/Derivative Class	Target Cell Line(s)	IC50 (μM)	Reference
Aryl azo imidazo[1,2-b]pyrazole (26a)	MCF-7	6.1 ± 0.4	[1]
Aryl azo imidazo[1,2-b]pyrazole (26b)	MCF-7	8.0 ± 0.5	[1]
Aryl azo imidazo[1,2-b]pyrazole (26c)	MCF-7	7.4 ± 0.3	[1]
Pyrazolo[3,4-b]pyridine (43a)	HeLa	2.59	[1]
Pyrazolo[3,4-b]pyridine (45h)	MCF-7	4.66	[1]
Pyrazolo[3,4-b]pyridine (45h)	HCT-116	1.98	[1]
Spiro pyrazolo[3,4-b]pyridine (47a)	HepG2	4.2	[1]
Spiro pyrazolo[3,4-b]pyridine (47d)	HeLa	5.9	[1]
3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazide (17)	BGC823	0.71	[12]
3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazide (18)	HepG-2	0.71	[12]

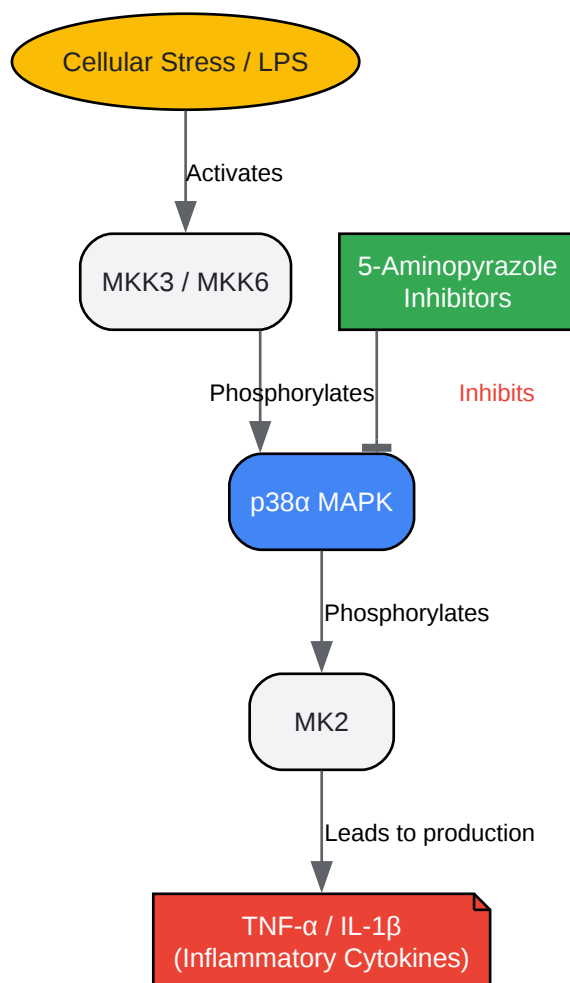
Kinase Inhibition

The 5-aminopyrazole scaffold is a cornerstone in the design of kinase inhibitors. The amino group and adjacent pyrazole nitrogens can form critical hydrogen bond interactions within the ATP-binding pocket of kinases, making it an effective hinge-binding motif.[\[13\]](#)

- p38 MAP Kinase: 5-Aminopyrazole derivatives have been developed as potent and selective inhibitors of p38 α MAP kinase, a key enzyme in the inflammatory response pathway that regulates the production of cytokines like TNF- α .[\[2\]](#)[\[14\]](#) These inhibitors are promising candidates for treating inflammatory disorders.[\[2\]](#)
- Cyclin-Dependent Kinases (CDKs): Several aminopyrazole-based compounds are potent CDK inhibitors.[\[13\]](#) AT7519, which is built on this core, inhibits multiple CDKs and is in clinical trials for cancer therapy.[\[4\]](#)[\[13\]](#) Systematic exploration has led to analogs with low nanomolar potency and excellent selectivity for CDK2 and CDK5.[\[13\]](#)
- Bruton's Tyrosine Kinase (BTK): The recently approved drug Pirtobrutinib is a 5-aminopyrazole derivative and a reversible BTK inhibitor used for treating mantle cell lymphoma, highlighting the clinical success of this scaffold.[\[6\]](#)
- Fibroblast Growth Factor Receptors (FGFR): Covalent inhibitors based on the 3-aminopyrazole scaffold have been designed to target a P-loop cysteine, showing excellent activity against both wild-type and gatekeeper mutant versions of FGFR2 and FGFR3.[\[15\]](#)

Compound/Derivative	Target Kinase	IC50	Reference
Compound 2j	p38 α MAP Kinase	N/A (Potent)	[14]
5APs (20a)	NIK	8.4 nM	[4]
5APs (20b)	NIK	2.9 nM	[4]
5APs (20c)	NIK	3.3 nM	[4]
AT7519 (23)	CDK1, 2, 4, 6, 9	10 - 210 nM	[16]
Analog 24	CDK2	Low nM	[13]
Analog 24	CDK5	Low nM	[13]
Compound 6	FGFR2 WT (Cell)	< 1 nM	[15]
Compound 6	FGFR2 V564F (Cell)	< 1 nM	[15]

The diagram below illustrates the p38 MAPK signaling pathway and the point of intervention for 5-aminopyrazole inhibitors.



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Inhibition of the p38 MAPK pathway by 5-aminopyrazole compounds.

Antiviral, Neuroprotective, and Other Activities

- **Antiviral Activity:** The pyrazole scaffold is present in compounds with documented antiviral activity.[2][17] Fused pyrazole systems have been investigated for activity against various viruses, including avian paramyxovirus and laryngotracheitis virus.[18][19]
- **Neurodegenerative Diseases:** Pyrazole derivatives are being explored for the treatment of neurodegenerative conditions like Alzheimer's and Parkinson's disease.[20] Their

mechanism often involves the inhibition of key enzymes such as acetylcholinesterase or targeting pathways related to oxidative stress.[20][21]

- **Antioxidant Activity:** Many 5-aminopyrazole derivatives exhibit significant antioxidant properties.[1] For example, certain imidazo[1,2-b]pyrazole derivatives showed antioxidant activity with inhibition percentages up to 75.3% in relevant assays.[1]
- **Antibacterial and Antifungal Activity:** The scaffold has a long history of application in developing antibacterial and antifungal agents.[9][10]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of 5-aminopyrazole compounds.

Protocol 1: General Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives (MCR)

This protocol is adapted from multi-component reaction strategies for synthesizing 5-aminopyrazole derivatives.[3]

- **Materials:** Substituted benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), phenylhydrazine (1.0 mmol), ethanol (10 mL), and a catalytic amount of a suitable catalyst (e.g., Ag/ZnO NPs or a few drops of piperidine).
- **Reaction Setup:** To a 50 mL round-bottom flask, add the substituted benzaldehyde, malononitrile, phenylhydrazine, and ethanol.
- **Catalyst Addition:** Add the catalyst to the reaction mixture.
- **Reaction Conditions:** Stir the mixture at room temperature or under reflux (e.g., 80 °C) for a period of 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

- **Purification:** Wash the collected solid with cold ethanol to remove impurities. If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
- **Characterization:** Confirm the structure of the final product using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and Mass Spectrometry (MS).

Protocol 2: In Vitro p38 α MAP Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of compounds against p38 α kinase.[\[14\]](#)

- **Materials:** Recombinant human unphosphorylated p38 α enzyme, biotinylated ATF2 substrate peptide, ATP, assay buffer (e.g., HEPES, MgCl_2 , DTT), test compounds (dissolved in DMSO), and a detection system (e.g., HTRF or AlphaScreen).
- **Compound Preparation:** Prepare serial dilutions of the test compounds in DMSO. Further dilute them in the assay buffer to the final desired concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%).
- **Assay Procedure:**
 - In a 384-well assay plate, add the p38 α enzyme and the test compound solution.
 - Incubate for a predefined period (e.g., 15-30 minutes) at room temperature to allow compound binding to the enzyme.
 - Initiate the kinase reaction by adding a mixture of the biotinylated ATF2 substrate and ATP.
 - Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature or 30 °C.
- **Reaction Termination and Detection:**
 - Stop the reaction by adding a solution containing EDTA.
 - Add the detection reagents (e.g., europium-labeled anti-phospho-ATF2 antibody and streptavidin-XL665 for HTRF).

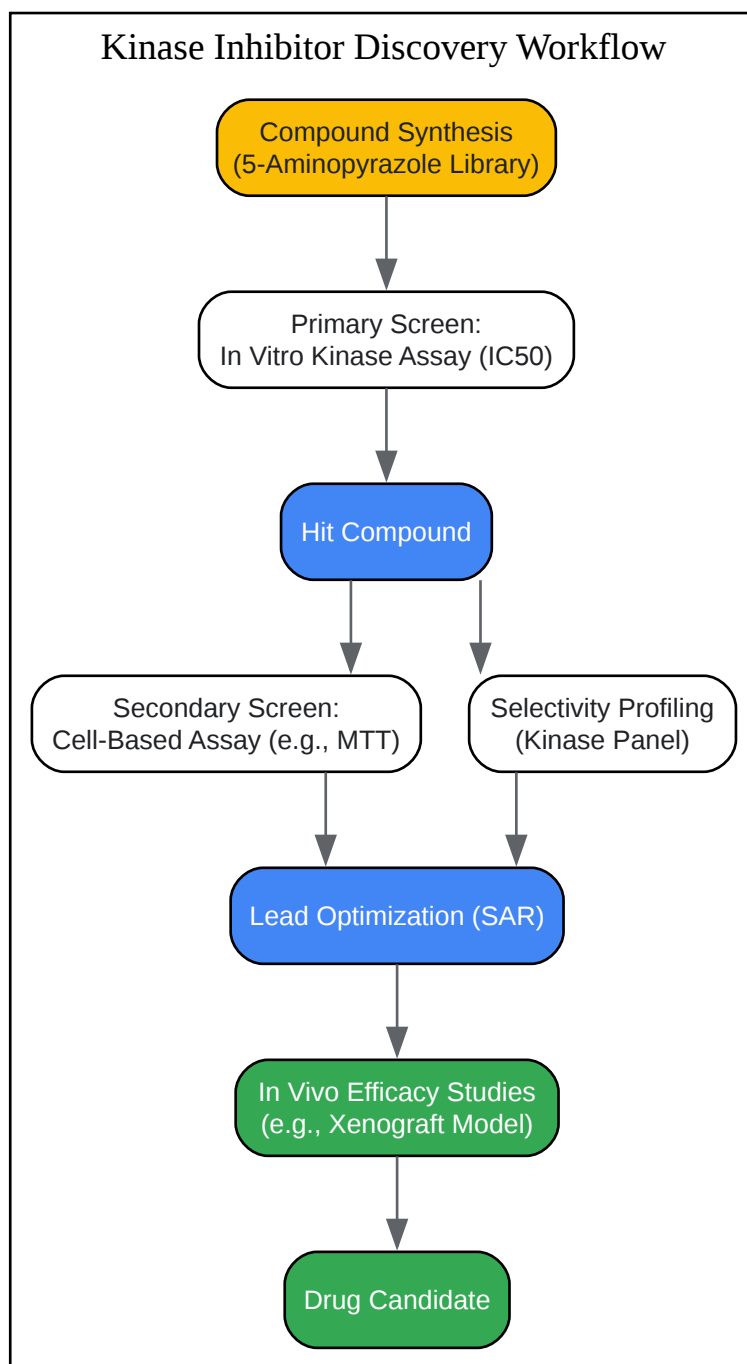
- Incubate for 60 minutes at room temperature to allow the detection complex to form.
- Data Analysis: Read the plate using a suitable plate reader. Calculate the percent inhibition for each compound concentration relative to control wells (with DMSO) and no-enzyme wells. Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.

Protocol 3: Cell Viability (MTT) Assay for Anticancer Activity

This is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.[\[6\]](#)

- Cell Culture: Culture human cancer cells (e.g., MCF-7 or HCT-116) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37 °C in a humidified 5% CO₂ incubator.
- Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of the 5-aminopyrazole test compounds for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
- MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.
- Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

The workflow for screening potential kinase inhibitors is summarized in the diagram below.



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Experimental workflow for 5-aminopyrazole kinase inhibitor discovery.

Conclusion and Future Perspectives

5-Aminopyrazole and its derivatives represent a highly versatile and pharmacologically significant class of compounds in drug discovery. Their straightforward synthesis and amenability to structural modification have allowed for the creation of vast libraries targeting a wide range of diseases. The scaffold's proven success as a kinase hinge-binder has cemented its importance in oncology and inflammation, culminating in clinically approved drugs like Pirtobrutinib.

Future research will likely focus on several key areas. The development of novel multi-component reactions will enable more efficient and diverse library synthesis. Further exploration of 5-aminopyrazoles as covalent inhibitors, beyond FGFR, could lead to more potent and selective agents for other target classes. Additionally, expanding the application of this scaffold to other therapeutic areas, such as neurodegenerative and infectious diseases, remains a promising avenue for investigation. The continued study of structure-activity relationships will undoubtedly uncover new derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles, ensuring that the 5-aminopyrazole core remains a valuable template in the pursuit of novel therapeutics.

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